Sah-sos1A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

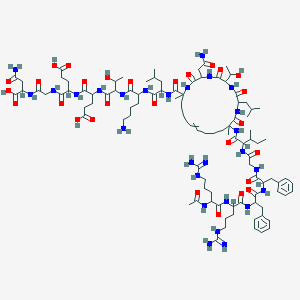

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWNCFWBZZQNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H159N27O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2187.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sah-SOS1A: A Technical Guide to a Novel KRAS-Targeting Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of Sah-SOS1A, a stabilized alpha-helical peptide designed to directly inhibit the interaction between Son of Sevenless 1 (SOS1) and KRAS. By disrupting this critical protein-protein interaction, this compound presents a promising therapeutic strategy for a broad range of KRAS-driven cancers. This document details the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity.

Introduction to KRAS and the SOS1 Interactor

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and conferring resistance to conventional therapies. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets on its surface. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. The interaction between SOS1 and KRAS is a pivotal step in the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway central to cell proliferation, differentiation, and survival.[1][2]

This compound is a hydrocarbon-stapled peptide modeled after the alpha-helical domain of SOS1 that binds to KRAS.[2] This modification enhances the peptide's helicity, cell permeability, and stability. This compound was developed to bind to the SOS1-binding pocket on both wild-type and mutant forms of KRAS, thereby directly inhibiting its activation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the binding affinity and cellular activity of this compound.

Table 1: Binding Affinity of this compound to Wild-Type and Mutant KRAS [4][5][6]

| KRAS Variant | EC50 (nM) |

| Wild-Type | 106 - 175 |

| G12D | 106 - 175 |

| G12V | 106 - 175 |

| G12C | 106 - 175 |

| G12S | 106 - 175 |

| Q61H | 106 - 175 |

Table 2: In Vitro Cytotoxicity of this compound in KRAS-Driven Cancer Cell Lines [4][5]

| Cell Line | KRAS Mutation | IC50 (µM) |

| Panc 10.05 | G12D | 5 - 15 |

| Multiple Cancer Cell Lines | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 |

Mechanism of Action

This compound exerts its anticancer effects through a direct, on-mechanism blockade of the KRAS signaling pathway.

Direct Inhibition of the SOS1-KRAS Interaction

This compound is designed to mimic the SOS1 helix that engages KRAS. By binding to the SOS1-binding site on KRAS with nanomolar affinity, it physically obstructs the interaction with endogenous SOS1.[2] This prevents SOS1 from catalyzing the exchange of GDP for GTP, thus keeping KRAS in its inactive, GDP-bound state.

Blockade of Nucleotide Association

Studies have shown that this compound directly and independently blocks the association of nucleotides with KRAS.[2][4][5][6] This is a crucial aspect of its mechanism, as it effectively prevents the activation of both wild-type and mutant KRAS proteins.[2]

Downregulation of Downstream Signaling

By inhibiting KRAS activation, this compound leads to a dose-dependent reduction in the phosphorylation of downstream effector proteins in the ERK-MAPK and PI3K-AKT signaling pathways, including MEK1/2, ERK1/2, and AKT.[2][4][5] This ultimately suppresses the pro-proliferative and pro-survival signals that drive cancer cell growth.

Figure 1: this compound Inhibition of the KRAS Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

-

Objective: To quantify the binding affinity of this compound to various KRAS proteins.

-

Principle: The binding of a larger protein (KRAS) to a small, fluorescently labeled peptide (fluorescein-labeled this compound) causes a decrease in the rotational speed of the peptide, leading to an increase in the polarization of the emitted light.

-

Methodology:

-

A fluorescein-labeled version of this compound is synthesized.

-

A constant concentration of the labeled peptide is incubated with increasing concentrations of purified wild-type or mutant KRAS protein in a suitable buffer (e.g., PBS with 0.1% Tween-20).

-

The reaction is allowed to reach equilibrium in a microplate.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The resulting data are plotted as fluorescence polarization versus KRAS concentration, and the equilibrium dissociation constant (Kd) or EC50 is determined by fitting the data to a one-site binding model.[3]

-

Nucleotide Association Assay

-

Objective: To determine the effect of this compound on the binding of nucleotides to KRAS.

-

Principle: A fluorescently labeled GTP analog, such as mant-GTP, exhibits increased fluorescence upon binding to KRAS. Inhibition of this binding by this compound results in a reduced fluorescence signal.

-

Methodology:

-

Purified KRAS protein is incubated with a fluorescent GTP analog (e.g., mant-GTP).

-

The increase in fluorescence is monitored over time using a fluorometer.

-

For inhibition studies, KRAS is pre-incubated with varying concentrations of this compound before the addition of the fluorescent nucleotide.

-

The rate of nucleotide association is measured, and the inhibitory effect of this compound is quantified.[2]

-

A negative control with excess unlabeled GTP is included to demonstrate the specificity of the fluorescent signal.[2]

-

Cell Viability Assay

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells with known KRAS mutations are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound (e.g., 0.625-40 µM) for a specified duration (e.g., 24-72 hours).[4][5]

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

The data are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Figure 2: Experimental Workflow for Cell Viability Assay.

Western Blotting for Phosphosignaling Analysis

-

Objective: To measure the effect of this compound on the phosphorylation status of downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with varying concentrations of this compound (e.g., 5-40 µM) for a short duration (e.g., 4 hours).[4][5]

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total MEK1/2, ERK1/2, and AKT.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of signaling inhibition.

-

Preclinical In Vivo Studies

The in vivo efficacy of this compound has been evaluated in a Drosophila melanogaster model of induced mutant RAS expression.[2]

-

Model: Drosophila melanogaster with inducible expression of Ras85DV12 (an analog of human KRASG12V).

-

Administration: this compound was administered either by injection or orally.[2]

-

Results: Treatment with this compound led to a notable decrease in the phosphorylation of ERK1/2 in the fly model, demonstrating that the peptide can exert its inhibitory effects in a living organism.[2][4][5]

Logical Workflow of this compound Discovery and Validation

Figure 3: Discovery and Preclinical Validation Workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the direct targeting of KRAS. Its ability to bind with high affinity to a broad range of KRAS mutants and inhibit downstream signaling underscores the potential of stapled peptides as a therapeutic modality for KRAS-driven cancers.[2][4][5][6] While initial in vivo studies in Drosophila are promising, further preclinical development in mammalian models is necessary to evaluate its pharmacokinetic properties, safety profile, and anti-tumor efficacy. The development of this compound and other SOS1 inhibitors, such as BI-3406, continues to pave the way for novel combination therapies that may overcome resistance to existing targeted agents.[7][8] The exploration of more advanced delivery systems and second-generation stapled peptides will be crucial in translating this promising preclinical candidate into a clinically effective therapeutic.

References

- 1. pnas.org [pnas.org]

- 2. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound TFA|CAS |DC Chemicals [dcchemicals.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biorxiv.org [biorxiv.org]

Structural Basis of Protein-Protein Interactions with SOS1: A Technical Guide

Disclaimer: This guide provides a detailed overview of the structural basis of the interactions of the Son of Sevenless 1 (SOS1) protein with its key cellular partners. The initial request specified the interaction of "Ssh-Sos1A" with SOS1. However, an extensive search of scientific literature did not yield specific information on a molecule designated "Ssh-Sos1A." It is possible that this refers to a specific mutant, a proprietary compound, or a novel research target not yet in the public domain. Therefore, this document focuses on the well-characterized interactions of SOS1 with the Ras family of small GTPases and the Grb2 adaptor protein, which provide a fundamental framework for understanding the regulation and function of SOS1.

Introduction to SOS1

Son of Sevenless 1 (SOS1) is a ubiquitous guanine nucleotide exchange factor (GEF) that plays a pivotal role in intracellular signaling pathways, most notably the Ras-MAPK cascade.[1][2] By facilitating the exchange of GDP for GTP on Ras proteins, SOS1 acts as a molecular switch, converting Ras from its inactive to its active state.[3][4] This activation triggers a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival.[4] The activity of SOS1 is tightly regulated through its complex domain architecture and its interactions with other proteins, primarily the adaptor protein Grb2 and Ras itself.[2][5] Dysregulation of SOS1 activity is implicated in various cancers, making it a critical target for therapeutic intervention.[3][4]

SOS1 Signaling Pathway

The canonical SOS1 signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. The adaptor protein Grb2, via its SH2 domain, recognizes and binds to these phosphotyrosine motifs.[2][6] Grb2 also contains two SH3 domains that recruit SOS1 by binding to the proline-rich C-terminal region of SOS1.[5][7] This interaction translocates the Grb2-SOS1 complex to the plasma membrane, bringing SOS1 into proximity with its substrate, Ras.[5] SOS1 then catalyzes the GDP-GTP exchange on Ras, leading to the activation of downstream effector pathways such as the RAF-MEK-ERK cascade.[4]

Quantitative Data on SOS1 Interactions

The interactions of SOS1 with its binding partners have been quantified using various biophysical techniques. The following tables summarize key binding affinity and kinetic data from the literature.

Table 1: SOS1 - Ras/KRAS Interaction Data

| Interacting Proteins | Technique | Parameter | Value | Reference |

| KRAS (WT) - SOS1 | Microscale Thermophoresis | Kd | 8.3 ± 0.6 µM | [8] |

| KRAS (V14I) - SOS1 | Microscale Thermophoresis | Kd | 0.22 ± 0.1 µM | [8] |

| KRASG12C - SOS1 | Surface Plasmon Resonance | KD | Not specified | [9] |

| BAY-293 (inhibitor) - SOS1 | Isothermal Titration Calorimetry | Kd | Low nanomolar | [10] |

| BAY-293 (inhibitor) - SOS1 | Functional Assay | IC50 | 21 nM | [4] |

Table 2: SOS1 - Grb2 Interaction Data

| Interacting Proteins | Technique | Parameter | Value | Reference |

| Grb2 (nSH3) - SOS1 peptide | Isothermal Titration Calorimetry | Kd | ~3-fold > cSH3 | [7] |

| Grb2 (cSH3) - SOS1 peptide | Isothermal Titration Calorimetry | Kd | Not specified | [7] |

| Grb2 - SOS1 peptide | Isothermal Titration Calorimetry | Kd | 22 µM | [2] |

| Grb2 - SOS1 peptide | Isothermal Titration Calorimetry | Stoichiometry (N) | 1:1 | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key techniques used to study the structural basis of SOS1 interactions.

X-ray Crystallography of a Protein-Protein Complex

This protocol outlines the general steps for determining the three-dimensional structure of a protein complex, such as SOS1 bound to a partner protein or peptide.[12][13]

Methodology:

-

Protein Expression and Purification: Express and purify SOS1 and its interacting partner separately using standard molecular biology techniques. Ensure high purity (>95%) and homogeneity.

-

Complex Formation: Mix the purified proteins in a specific molar ratio (e.g., 1:1.2) and incubate to allow complex formation. The complex can be further purified by size-exclusion chromatography.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using techniques like hanging-drop or sitting-drop vapor diffusion. Optimize promising conditions to obtain diffraction-quality crystals.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data to obtain electron density maps. Determine the structure using methods like molecular replacement, followed by iterative cycles of model building and refinement.

-

Validation: Validate the final structure using established crystallographic metrics.

Cryo-Electron Microscopy (Cryo-EM) of a Protein Complex

Cryo-EM is a powerful technique for determining the structure of large and dynamic protein complexes, such as the full-length SOS1.[14][15][16]

Methodology:

-

Sample Preparation: Purify the protein complex to high homogeneity. The concentration is typically lower than for crystallography.

-

Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large number of images (micrographs) of the frozen particles using a transmission electron microscope.

-

Image Processing:

-

Particle Picking: Identify individual particle images from the micrographs.

-

2D Classification: Align and classify the particle images to generate 2D class averages.

-

3D Reconstruction: Generate an initial 3D model and refine it by aligning the 2D particle images to projections of the 3D model.

-

3D Classification: Further classify the particles in 3D to resolve conformational heterogeneity.

-

-

Model Building and Refinement: Build an atomic model into the final 3D density map and refine it.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.[17][18][19][20][21]

Methodology:

-

Ligand Immobilization: Covalently attach one of the interacting partners (the ligand, e.g., SOS1) to the surface of a sensor chip.

-

Analyte Injection: Flow a solution containing the other interacting partner (the analyte, e.g., KRAS) at various concentrations over the sensor surface.

-

Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction.[11][22][23][24][25][26]

Methodology:

-

Sample Preparation: Prepare highly purified and concentration-matched solutions of the two interacting molecules in the same buffer.

-

Titration: Place one molecule (the macromolecule, e.g., SOS1) in the sample cell of the calorimeter. Titrate in the other molecule (the ligand, e.g., a Grb2-derived peptide) from a syringe in a series of small injections.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the macromolecule. Fit the resulting binding isotherm to a binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The structural and biophysical characterization of SOS1's interactions with its binding partners is fundamental to understanding its role in cellular signaling and disease. The methodologies and data presented in this guide provide a comprehensive overview for researchers in the field. While the specific interaction of "Ssh-Sos1A" remains to be elucidated, the principles and techniques described herein will be invaluable for the investigation of this and other novel interactions involving the SOS1 protein.

References

- 1. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Structural basis of the differential binding of the SH3 domains of Grb2 adaptor to the guanine nucleotide exchange factor Sos1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Fragments: Stabilizing and destabilizing SOS1-RAS interactions [practicalfragments.blogspot.com]

- 11. Assembly of the Sos1-Grb2-Gab1 Ternary Signaling Complex Is Under Allosteric Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 21. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

In Vitro Characterization of Sah-SOS1A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Sah-SOS1A, a peptide-based inhibitor targeting the interaction between Son of Sevenless 1 (SOS1) and KRAS. The following sections detail the quantitative analysis of this compound activity, step-by-step experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a hydrocarbon-stapled alpha-helical peptide designed to mimic the SOS1 α-helix that binds to KRAS.[1] By disrupting the SOS1-KRAS interaction, this compound inhibits the SOS1-mediated exchange of GDP for GTP on KRAS, thereby preventing its activation.[1][2] This inhibitory action has been shown to impair the viability of cancer cells harboring various KRAS mutations and to block downstream signaling through the MAPK/ERK pathway.[1][3] This guide outlines the key in vitro assays used to quantify the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and cellular activity of this compound.

Table 1: Binding Affinity of this compound to Wild-Type and Mutant KRAS

| KRAS Variant | EC50 (nM) |

| Wild-Type | 106 - 175 |

| G12D | 106 - 175 |

| G12V | 106 - 175 |

| G12C | 106 - 175 |

| G12S | 106 - 175 |

| Q61H | 106 - 175 |

Data represents the effective concentration required to achieve 50% binding in fluorescence polarization assays.[1][4][5][6]

Table 2: In Vitro Cytotoxicity of this compound in KRAS-Driven Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) |

| Panc 10.05 | G12D | 5 - 15 |

| Various Cancer Cells | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 |

| HeLa (Wild-Type KRAS) | Wild-Type | 5 - 15 |

| Colo320-HSR (Wild-Type KRAS) | Wild-Type | 5 - 15 |

Data represents the concentration of this compound required to inhibit cell viability by 50% after a 24-hour incubation.[1][4][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the SOS1-mediated activation of KRAS and the inhibitory effect of this compound.

Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound activity are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of fluorescently labeled this compound to recombinant KRAS protein. The principle is that the tumbling rate of a small fluorescent molecule slows down upon binding to a larger protein, resulting in an increase in the polarization of the emitted light.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

Methodology:

-

Reagents:

-

FITC-labeled this compound (e.g., 15 nM final concentration).

-

Recombinant His6-tagged KRAS (wild-type or mutant variants) serially diluted.

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.

-

-

Procedure:

-

Prepare serial dilutions of the recombinant KRAS protein in assay buffer.

-

In a black, low-volume 384-well plate, add a fixed concentration of FITC-labeled this compound.

-

Add the serially diluted KRAS protein to the wells.

-

Include control wells with FITC-labeled this compound only (for baseline polarization) and buffer only (for background).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 520 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the change in millipolarization (mP) units against the concentration of KRAS.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Nucleotide Association Assay

This assay directly measures the ability of this compound to inhibit the binding of a fluorescent GTP analog, such as mant-GTP, to KRAS.[2]

Methodology:

-

Reagents:

-

Recombinant His6-tagged KRAS (wild-type or mutant).

-

mant-GTP (2’/3’-O-(N-methylanthraniloyl)guanosine 5’-triphosphate).

-

This compound at various concentrations.

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

-

Procedure:

-

In a black 96-well plate, add recombinant KRAS protein.

-

Add this compound at a range of concentrations to the wells. Include a no-inhibitor control.

-

Initiate the reaction by adding mant-GTP.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 440 nm).

-

As a negative control, perform a reaction in the presence of a large excess of unlabeled GTP to demonstrate competition.

-

-

Data Analysis:

-

Plot the fluorescence intensity over time for each concentration of this compound.

-

Determine the initial rate of nucleotide association for each concentration.

-

Plot the initial rate as a function of this compound concentration to determine the IC50 for inhibition of nucleotide association.

-

Cell Viability Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Reagents and Materials:

-

KRAS-mutant cancer cell lines (e.g., Panc 10.05).

-

Complete cell culture medium.

-

This compound serially diluted in culture medium.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.625-40 µM).[3] Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-72 hours.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This method is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT signaling pathways.[3]

Experimental Workflow:

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cancer cells (e.g., Panc 10.05) and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 5-40 µM) for 4 hours.[3]

-

Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to activate the signaling pathway.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

-

Electrophoresis and Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MEK1/2, phospho-ERK1/2, phospho-AKT, and their total protein counterparts overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.

-

References

An In-depth Technical Guide to Son of Sevenless Homologue 1 (SOS1) and its Role in Cancer Cell Signaling Pathways

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The protein "Sah-sos1A" as specified in the query does not correspond to a recognized protein in major biological databases. This guide focuses on the widely studied and highly relevant protein, Son of Sevenless Homologue 1 (SOS1) , which is likely the intended subject of the query. SOS1 is a critical component of cellular signaling pathways and a key player in the development and progression of various cancers.

Executive Summary

Son of Sevenless Homologue 1 (SOS1) is a ubiquitously expressed guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating the small GTPase RAS. By catalyzing the exchange of GDP for GTP on RAS, SOS1 initiates a cascade of downstream signaling events, most notably through the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. These pathways are fundamental to regulating cell proliferation, differentiation, and survival. Dysregulation of SOS1 activity, often through mutations or overexpression, is a significant driver in numerous human cancers, particularly those with RAS mutations. Consequently, SOS1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of SOS1's structure, function, and involvement in cancer, along with detailed experimental protocols for its study and quantitative data to support further research and drug development efforts.

The Core Biology of SOS1

Structure and Functional Domains

SOS1 is a large, multidomain protein essential for the precise regulation of RAS activity. Its structure is comprised of several key domains that orchestrate its function and localization within the cell.[1]

-

Histone Fold (HF) Domain: Located at the N-terminus, this domain is involved in maintaining the autoinhibited state of SOS1.

-

Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: These domains are characteristic of GEFs for Rho family GTPases and contribute to the regulation of SOS1's GEF activity and its interaction with the plasma membrane. The DH and PH domains are critical for SOS1 function.[2]

-

RAS Exchanger Motif (REM) and CDC25 Homology Domains: This catalytic core is responsible for the guanine nucleotide exchange activity on RAS. The CDC25 domain contains the catalytic site, while the REM domain plays a crucial allosteric role, enhancing the catalytic activity upon binding to RAS-GTP.[1]

-

Proline-Rich (PR) Domain: Situated at the C-terminus, this domain contains multiple PxxP motifs that mediate the interaction with SH3 domain-containing adaptor proteins, most notably GRB2. This interaction is crucial for recruiting SOS1 to the plasma membrane upon growth factor stimulation.[1][3]

The SOS1-RAS Signaling Axis

The activation of RAS by SOS1 is a tightly controlled process initiated by extracellular signals. The canonical pathway is as follows:

-

Receptor Tyrosine Kinase (RTK) Activation: Binding of a growth factor (e.g., EGF) to its receptor tyrosine kinase leads to receptor dimerization and autophosphorylation.

-

GRB2 Adaptor Recruitment: The phosphorylated tyrosine residues on the activated RTK serve as docking sites for the SH2 domain of the adaptor protein GRB2.

-

SOS1 Recruitment: GRB2, via its SH3 domains, binds to the proline-rich domain of cytosolic SOS1, recruiting it to the plasma membrane.[3]

-

RAS Activation: At the plasma membrane, SOS1 encounters and binds to inactive, GDP-bound RAS. The catalytic domains of SOS1 then promote the dissociation of GDP, allowing the more abundant GTP to bind, thus activating RAS.

-

Downstream Signaling: Activated, GTP-bound RAS then engages and activates a multitude of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular responses such as proliferation and survival.

References

- 1. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N Terminus of Sos1 Ras Exchange Factor: Critical Roles for the Dbl and Pleckstrin Homology Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Landscape of the Proline-Rich Domain of Sos1 Nucleotide Exchange Factor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydrocarbon Stapling in SAH-SOS1A Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, yet the development of effective inhibitors has been a long-standing challenge. The interaction between KRAS and the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), is a critical step in the activation of the KRAS signaling cascade. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. SAH-SOS1A is a stabilized alpha-helix of SOS1 peptide developed to directly target and inhibit KRAS. A key feature of this compound is the incorporation of a hydrocarbon staple, an all-hydrocarbon cross-link that locks the peptide into its bioactive α-helical conformation. This modification enhances the peptide's affinity for KRAS, improves its proteolytic resistance, and facilitates cell permeability, thereby overcoming common limitations of peptide-based therapeutics.

This technical guide provides an in-depth overview of the role of hydrocarbon stapling in the efficacy of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

This compound Binding Affinity to KRAS Variants

The binding affinity of this compound to various forms of the KRAS protein has been quantified using fluorescence polarization assays. The equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50) serves as a measure of the peptide's binding potency.

| KRAS Variant | Binding Affinity (EC50/Kd, nM) | Reference |

| Wild-Type KRAS | 106 | [1][2] |

| KRAS G12C | 140 | [1][2] |

| KRAS G12D | 109 | [1][2] |

| KRAS G12V | 154 | [1][2] |

| KRAS G12S | 155 | [1][2] |

| KRAS Q61H | 175 | [1][2] |

Cytotoxicity of this compound in KRAS-Driven Cancer Cell Lines

The efficacy of this compound has been evaluated in various cancer cell lines harboring different KRAS mutations. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit cell viability by 50%.

| Cell Line | KRAS Mutation | IC50 (µM) | Reference |

| Various Cancer Cells | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 | [1][2] |

| HeLa (Wild-Type KRAS) | Wild-Type | ~5 - 15 | [1] |

| Colo320-HSR (Wild-Type KRAS) | Wild-Type | ~5 - 15 | [1] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound and KRAS Binding

This protocol outlines the steps to quantify the binding affinity between a fluorescently labeled this compound peptide and recombinant KRAS protein.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC or TAMRA)

-

Recombinant human KRAS protein (wild-type or mutant)

-

FP binding buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Black, non-binding 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled this compound peptide in the FP binding buffer. The final concentration in the assay should be low (e.g., 10-50 nM) and stable.

-

Prepare a serial dilution of the KRAS protein in the FP binding buffer. The concentration range should span from well below to well above the expected Kd.

-

-

Assay Setup:

-

To each well of the 384-well plate, add a fixed volume of the fluorescently labeled this compound solution.

-

Add an equal volume of the serially diluted KRAS protein to the wells.

-

Include control wells containing only the fluorescent peptide (for baseline polarization) and buffer alone (for background).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite the fluorophore with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Plot the change in mP as a function of the KRAS protein concentration.

-

Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

-

MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., with KRAS mutations)

-

Complete cell culture medium

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[4]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value.

-

Western Blotting for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) to assess the downstream effects of this compound on the MAPK signaling pathway.

Materials:

-

Cancer cell lines

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Blocking and Antibody Incubation:

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

-

-

Stripping and Re-probing:

-

To normalize the p-ERK signal, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[5]

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each sample.

-

Visualizations

KRAS-SOS1 Signaling Pathway and Inhibition by this compound

Caption: The KRAS-SOS1 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for this compound Efficacy Evaluationdot

References

Methodological & Application

Protocol for the Synthesis and Purification of Sah-sos1A: A Stapled Peptide Inhibitor of the KRAS-SOS1 Interaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and purification of Sah-sos1A, a hydrocarbon-stapled peptide designed to inhibit the protein-protein interaction between KRAS and its guanine nucleotide exchange factor, Son of Sevenless homolog 1 (SOS1). Inhibition of this interaction prevents the loading of GTP onto KRAS, thereby blocking downstream signaling pathways, such as the MAPK/ERK pathway, which are often hyperactivated in cancers.[1][2][3]

Introduction

This compound is a stabilized alpha-helical peptide derived from the SOS1 protein sequence. By incorporating a hydrocarbon staple, the peptide is locked into its bioactive helical conformation, leading to improved target affinity, protease resistance, and cell permeability compared to its linear counterpart.[4][5] This protocol outlines the key steps for its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis, and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. While specific yields for each synthetic step are not extensively reported in the literature, typical efficiencies for solid-phase peptide synthesis and purification are provided as a general reference.

| Parameter | Value/Description | Reference |

| Sequence | Ac-RRFFGIXLTNXLKTEEGN-NH₂ (X = (S)-2-(4-pentenyl)alanine) | [6][7] |

| Staple | i, i+4 hydrocarbon staple between the two 'X' residues | [6][7] |

| Molecular Weight | 2187.53 g/mol | [7] |

| Purity (Post-HPLC) | >90% | |

| Binding Affinity (Kd) | 106 - 176 nM for wild-type and various KRAS mutants | [6][7] |

| Typical SPPS Stepwise Efficiency | >99% | [8] |

| Expected Overall Crude Peptide Yield | 10-40% | General knowledge |

| Expected Post-Purification Yield | 5-20% (of crude) | General knowledge |

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the synthesis of the linear this compound precursor on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis is performed using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(S)-2-(4-pentenyl)alanine)

-

N,N-Diisopropylethylamine (DIEA)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Piperidine

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Acetic anhydride

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with NMP.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with NMP.

-

Amino Acid Coupling: a. Pre-activate a 5-fold molar excess of the Fmoc-protected amino acid with HCTU (4.95 eq) and DIEA (10 eq) in NMP for 5 minutes. b. Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes. c. Wash the resin with NMP.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence, incorporating the non-natural amino acid Fmoc-(S)-2-(4-pentenyl)alanine at the 'X' positions.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in NMP (e.g., 1:2:3 v/v/v) for 30 minutes to cap the N-terminus.

-

Final Wash: Wash the resin with NMP, followed by DCM, and dry the resin under vacuum.

Part 2: On-Resin Olefin Metathesis (Stapling)

This procedure uses a ruthenium-based catalyst to form the hydrocarbon staple.

Materials and Reagents:

-

Peptidyl-resin from Part 1

-

1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF), degassed

-

Grubbs' First-Generation Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

-

Nitrogen or Argon gas

Procedure:

-

Swell the dried peptidyl-resin in degassed DCE or DMF for 30 minutes under an inert atmosphere (N₂ or Ar).

-

Add Grubbs' First-Generation Catalyst (10-15 mol% relative to the resin substitution) dissolved in a minimal amount of degassed DCE or DMF to the resin suspension.

-

Gently agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

If the reaction is incomplete, the resin can be washed and fresh catalyst can be added for a second reaction cycle.

-

After the reaction is complete, wash the resin extensively with DCE/DMF, followed by DCM, and dry under vacuum.

Part 3: Peptide Cleavage, Deprotection, and Purification

This protocol describes the cleavage of the stapled peptide from the resin and the removal of side-chain protecting groups, followed by purification.

Materials and Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Reversed-phase C18 HPLC column

Procedure:

-

Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate.

-

Peptide Precipitation: a. Precipitate the peptide from the filtrate by adding it to a 50-fold excess of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether and repeat the wash/centrifugation step twice. d. Dry the crude peptide pellet under vacuum.

-

Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water). b. Purify the peptide using a preparative RP-HPLC system with a C18 column. c. Use a linear gradient of water and ACN, both containing 0.1% TFA. A typical gradient might be 20-60% ACN over 40 minutes. d. Monitor the elution at 220 nm and collect fractions corresponding to the major product peak.

-

Characterization and Lyophilization: a. Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of this compound. b. Pool the fractions with >90% purity. c. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

KRAS-SOS1 Signaling Pathway and Inhibition by this compound

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ras GTPases | Tocris Bioscience [tocris.com]

- 7. This compound | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Notes and Protocols for Sah-sos1A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sah-sos1A is a synthetic, cell-permeable, hydrocarbon-stapled peptide designed to inhibit the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[2] Activated KRAS, in turn, triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making the KRAS signaling pathway a prime target for therapeutic intervention.

This compound was developed to bind to the nucleotide-binding pocket of both wild-type and mutant forms of KRAS, thereby inhibiting its interaction with SOS1 and preventing its activation.[1] This leads to the suppression of downstream signaling and induction of cytotoxicity in KRAS-driven cancer cell lines.[1]

Important Note on Potential Off-Target Effects: While initially reported as a specific inhibitor of the KRAS-SOS1 interaction, subsequent studies have raised concerns about potential off-target effects of this compound.[3] Evidence suggests that at micromolar concentrations, this compound may cause cell membrane disruption, leading to cytotoxicity that is independent of its intended on-target activity.[3] Researchers are strongly advised to include appropriate controls to investigate and account for these potential off-target effects in their experiments.

Mechanism of Action

This compound is designed to mimic a helical region of SOS1 that is critical for its interaction with KRAS. The hydrocarbon staple is intended to lock the peptide in its bioactive alpha-helical conformation, enhancing its stability and cell permeability. By binding to KRAS, this compound physically obstructs the binding of SOS1, thus preventing the exchange of GDP for GTP and maintaining KRAS in its inactive state. This leads to the downregulation of the MAPK/ERK signaling pathway.

Data Presentation

The following tables summarize quantitative data for this compound from published studies. These values should be used as a starting point for experimental design, and optimization for specific cell lines and experimental conditions is recommended.

Table 1: Binding Affinities of this compound for KRAS Variants

| KRAS Variant | Binding Affinity (Kd, nM) |

| Wild-type | 106 - 176 |

| G12D | 106 - 175 |

| G12V | 106 - 175 |

| G12C | 106 - 175 |

| G12S | 106 - 175 |

| Q61H | 106 - 175 |

| Data compiled from multiple sources.[1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Assay | Cell Line | KRAS Mutation | Concentration Range | Incubation Time | Observed Effect | Reference |

| Cell Viability | Panc 10.05 | G12D | 0.625 - 40 µM | 24 hours | Dose-dependent decrease in viability (IC50: 5 - 15 µM) | [4] |

| Cell Viability | Various | G12D, G12C, G12V, G12S, G13D, Q61H | 0.625 - 40 µM | 24 hours | Dose-dependent decrease in viability (IC50: 5 - 15 µM) | [4] |

| ERK Phosphorylation | Panc 10.05 | G12D | 5 - 40 µM | 4 hours | Dose-dependent inhibition of pERK | [4] |

| Off-Target Cytotoxicity (LDH Release) | HCT116 | G13D | > 10 µM | 4 hours | Appreciable LDH leakage (EC50 ≈ 10 µM) | [3] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and published literature.[1][5]

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Panc 10.05)

-

Complete cell culture medium

-

This compound (and a negative control peptide, e.g., Sah-sos1B)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Prepare serial dilutions of this compound and the negative control peptide in complete medium. A suggested concentration range is 0.625 µM to 40 µM.[4]

-

Remove the medium from the wells and add 100 µL of the prepared peptide solutions or vehicle control.

-

Incubate for the desired time (e.g., 24 hours).[4]

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol is a general guideline for assessing the phosphorylation status of ERK1/2.[6][7]

Objective: To determine if this compound inhibits the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK (pERK).

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Growth factor (e.g., EGF) for stimulation (optional)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if growth factor stimulation is to be used.

-

Treat the cells with various concentrations of this compound (e.g., 5-40 µM) for a specified time (e.g., 4 hours).[4]

-

If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for the last 15 minutes of the treatment period.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of pERK to total ERK for each sample.

-

Compare the ratios of the treated samples to the control to determine the effect of this compound on ERK phosphorylation.

-

Protocol 3: Assessment of Off-Target Cytotoxicity using LDH Release Assay

This protocol is based on the methodology described for investigating the membrane-disrupting properties of peptides.[3]

Objective: To determine if this compound induces cytotoxicity through membrane disruption.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

96-well plates

-

This compound

-

Lysis buffer (provided with the LDH assay kit) as a positive control for maximum LDH release

-

Serum-free medium

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

-

Treatment:

-

Wash the cells with PBS and replace the medium with serum-free medium.

-

Treat the cells with various concentrations of this compound for a short duration (e.g., 4 hours).[3] Include a vehicle control and a positive control for maximum LDH release (lysis buffer).

-

-

LDH Assay:

-

After incubation, carefully collect the supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

Plot the percentage of cytotoxicity against the this compound concentration to determine the EC50 for membrane disruption.

-

Troubleshooting

-

High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

-

Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for reagent addition.

-

No effect on ERK phosphorylation: Confirm that the cell line is responsive to the chosen stimulus. Check the activity of this compound. Consider the possibility of off-target effects dominating at the concentrations used.

-

High LDH release in control wells: Cells may be unhealthy or seeded at too high a density. Ensure gentle handling during medium changes.

Conclusion and Future Perspectives

The field of KRAS and SOS1 inhibition is rapidly evolving, with the development of small molecule inhibitors such as BI-3406 and MRTX0902.[8][9][10] These newer compounds may offer improved specificity and are being investigated in clinical trials. Comparative studies between this compound and these newer inhibitors could provide valuable insights into the therapeutic potential and challenges of targeting the KRAS-SOS1 axis.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 6. 3.4. Western Blotting and Detection [bio-protocol.org]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cyrustx.com [cyrustx.com]

Application Notes and Protocols: Sah-SOS1A for In Vitro Assays

Introduction

Sah-SOS1A is a hydrocarbon-stapled alpha-helical peptide designed as an inhibitor of the protein-protein interaction between the Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP.[3][4] By binding to a pocket on KRAS that is critical for the interaction with SOS1, this compound aims to block this activation step.[2] This mechanism makes it a valuable research tool for studying KRAS signaling and a potential therapeutic lead for KRAS-driven cancers, which constitute approximately 30% of all human tumors.[2][5]

These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various in vitro assays to probe its biochemical and cellular activity.

SOS1-KRAS Signaling Pathway

The SOS1 protein is a key regulator of the RAS/MAPK signaling pathway, which controls essential cellular processes like proliferation, differentiation, and survival.[4][5] Receptor Tyrosine Kinases (RTKs), upon activation by extracellular signals, recruit the Grb2-SOS1 complex to the plasma membrane, where SOS1 can activate membrane-bound KRAS.[3] Activated, GTP-bound KRAS then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to changes in gene expression.[6] this compound intervenes at the crucial SOS1-KRAS interaction point.

Recommended Concentrations of this compound

The optimal concentration of this compound is highly dependent on the specific assay being performed. The following table summarizes effective concentration ranges reported in the literature for key in vitro experiments.

| Assay Type | Target/System | Recommended Concentration Range | Observed Effect |

| Biochemical Assays | |||

| Fluorescence Polarization (FP) | Recombinant KRAS (WT and mutants) | 1 nM - 10 µM | Binding affinity (Kd/EC50) of 106-176 nM.[1] |

| Nucleotide Association Assay | Recombinant KRAS + fluorescent GTP analog | 1 µM - 20 µM | Dose-dependent inhibition of nucleotide binding to KRAS.[2] |

| Cell-Based Assays | |||

| Cell Viability (e.g., CellTiter-Glo) | KRAS-mutant cancer cell lines (Panc 10.05, etc.) | 0.625 µM - 40 µM | IC50 values in the 5-15 µM range after 24-72 hours of treatment.[1][7] |

| Western Blot (Signaling) | KRAS-mutant or WT cancer cell lines | 5 µM - 40 µM | Dose-dependent inhibition of MEK, ERK, and AKT phosphorylation after 4 hours.[1][7] |

| Western Blot (Signaling) | U-2 OS cells (KRAS WT) | ~20 µM | Inhibition of ERK phosphorylation after 15 minutes of treatment.[8] |

Note: Some studies suggest that this compound may exhibit off-target effects or cause cytotoxicity through membrane disruption at concentrations above 20 µM.[8] It is recommended to include appropriate controls and consider orthogonal assays to confirm on-target activity.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a target KRAS protein. A fluorescently labeled peptide (tracer) that binds KRAS is displaced by unlabeled this compound, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant KRAS protein (wild-type or mutant).

-

Fluorescently labeled tracer peptide (e.g., FAM-Sah-SOS1A at 15 nM).[8]

-

Unlabeled this compound.

-

Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20 or similar.

-

Black, low-volume, non-binding 384-well plates.[9]

-

Plate reader capable of fluorescence polarization measurements.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X working solution of KRAS protein in Assay Buffer.

-

Prepare a 2X working solution of the fluorescent tracer in Assay Buffer. The final concentration should be low (e.g., 15 nM) and ideally below the Kd of the tracer-protein interaction.[8][10]

-

Prepare a serial dilution series of unlabeled this compound in Assay Buffer, starting at a high concentration (e.g., 20 µM).

-

-

Assay Plate Setup:

-

Add a constant volume of the 2X KRAS protein solution to each well (except for 'tracer only' controls).

-

Add a constant volume of the 2X fluorescent tracer solution to all wells.

-

Add the this compound serial dilutions to the appropriate wells. Include wells with buffer only for a 'no competitor' maximum polarization control.

-

-

Incubation:

-

Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

-

Incubate at room temperature for 30-60 minutes, protected from light.[9]

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader. Use appropriate excitation and emission filters for the fluorophore (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).[9]

-

-

Data Analysis:

-

Subtract the background mP from buffer-only wells.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Cell Viability Assay

This protocol measures the cytotoxic or cytostatic effect of this compound on cancer cells.

Materials:

-

KRAS-dependent cancer cell line (e.g., Panc 10.05, A549).[2][8]

-

Complete cell culture medium.

-

This compound.

-

White, clear-bottom 96-well plates suitable for luminescence measurements.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in culture medium. A suggested range is 0.625 µM to 40 µM.[1]

-

Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

-

-

Incubation: Incubate the plate for 24 to 72 hours in a standard cell culture incubator (37°C, 5% CO2).[8]

-

Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC50 value.

-

Western Blot for Downstream Signaling

This protocol assesses the ability of this compound to inhibit the KRAS downstream signaling cascade by measuring the phosphorylation levels of key proteins like MEK and ERK.

Materials:

-

KRAS-dependent cancer cell line (e.g., Panc 10.05).[7]

-

Serum-free medium and complete medium.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Methodology:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 4 hours.[7]

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the pathway.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane thoroughly.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the treated samples to the stimulated control to determine the extent of inhibition.

AlphaLISA Protein-Protein Interaction Assay

This protocol provides a framework for a high-throughput, no-wash assay to screen for inhibitors of the KRAS-SOS1 interaction. It utilizes donor and acceptor beads that generate a luminescent signal when brought into proximity.

Materials:

-

GST-tagged KRAS and 6xHis-tagged SOS1 proteins.[11]

-

This compound.

-

AlphaLISA Glutathione Donor Beads and Anti-6xHis Acceptor Beads.[11]

-

AlphaLISA PPI Buffer.[11]

-

384-well shallow AlphaPlate.[11]

-

Plate reader with AlphaLISA detection capabilities.

Methodology:

-

Reagent Preparation:

-

Prepare working solutions of GST-KRAS, His-SOS1, and a serial dilution of this compound in AlphaLISA PPI Buffer. Optimal protein concentrations should be determined via a cross-titration experiment.[12]

-

-

Reaction Setup:

-

To the wells of a 384-well AlphaPlate, add the His-SOS1 protein.

-

Add the this compound serial dilutions or vehicle control.

-

Initiate the binding reaction by adding the GST-KRAS protein.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the proteins to interact and for the inhibitor to take effect.[11]

-

Bead Addition:

-